molecular formula C9H8ClNO B080297 7-Chloro-3,4-dihydroquinolin-2(1H)-one CAS No. 14548-50-6

7-Chloro-3,4-dihydroquinolin-2(1H)-one

Cat. No. B080297
CAS RN: 14548-50-6
M. Wt: 181.62 g/mol
InChI Key: HBKUREOLTIMYPY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 7-Chloro-3,4-dihydroquinolin-2(1H)-one and its derivatives can be efficiently achieved through cascade reactions and organocatalytic processes. One notable method involves a cascade three-component halosulfonylation of 1,7-enynes, utilizing arylsulfonyl hydrazides and NIS (or NBS) to produce densely functionalized 3,4-dihydroquinolin-2(1H)-ones through a sequence of sulfonyl radical-triggered α,β-conjugated addition, 6-exo-dig cyclization, and radical coupling (Zhu et al., 2016). Another approach involves the organocatalytic synthesis of 7-chloroquinoline-1,2,3-triazoyl carboxamides, showcasing the versatility and chemical reactivity of the 7-chloroquinolin-2(1H)-one scaffold (Wilhelm et al., 2014).

Molecular Structure Analysis

The molecular structure and supramolecular arrangements of 7-chloroquinoline derivatives have been studied, revealing interesting aspects of their chemical nature. For example, structural analysis of arylaldehyde 7-chloroquinoline-4-hydrazones showed diverse supramolecular arrangements driven by N—H···N, C—H···X (X = N, O, or π), and π···π interactions, highlighting the structural complexity and potential for further chemical modification (Howie et al., 2010).

Chemical Reactions and Properties

Chemical reactions involving 7-Chloro-3,4-dihydroquinolin-2(1H)-one derivatives are diverse. For instance, synthesis methods can lead to compounds with antinociceptive, anti-inflammatory, and anticonvulsant properties, underlining the compound's versatility and potential for creating biologically active molecules (Wilhelm et al., 2014).

Scientific Research Applications

Enantiomerically Pure Quinolones Synthesis

Enantiomerically pure 3,4-dihydroquinolin-2(1H)-ones possess significant biological and pharmacological potential. A study outlines the synthesis of these compounds using benzothiazines as templates, achieved through an intramolecular addition of a sulfoximine-stabilized carbanion to an alpha,beta-unsaturated ester under mild conditions (Harmata & Hong, 2007).

Selenosulfonation in Synthesis

A novel selenosulfonation method for 1,7-enynes has been developed, facilitating the rapid synthesis of multifunctional 3,4-dihydroquinolin-2(1H)-ones. This room-temperature process offers a broad substrate scope and efficient yields, contributing to pharmaceutical and biological chemistry advancements (Qiu et al., 2017).

Anticancer Activity and Material Applications

Research has demonstrated the design, synthesis, and characterization of novel 2,3-dihydroquinazolin-4(1H)-ones with investigated optical, electrochemical properties, and moderate to good anticancer activities. Such studies underscore the versatility of 3,4-dihydroquinolin-2(1H)-ones in developing therapeutics and materials science applications (Kamble et al., 2017).

Halosulfonylation Approach

A cascade three-component halosulfonylation of 1,7-enynes has been established for synthesizing densely functionalized 3,4-dihydroquinolin-2(1H)-ones. This method efficiently builds molecular complexity by forming multiple bonds, including C-S, C-C, and C-I (or C-Br), through a sulfonyl radical-triggered mechanism (Zhu et al., 2016).

Eco-Friendly Synthesis

An eco-friendly synthesis of 2,3-dihydroquinazolin-4(1H)-ones has been reported, utilizing ionic liquids or an ionic liquid-water solvent system without additional catalysts. This method highlights the push towards greener chemistry practices in synthesizing such compounds (Chen et al., 2007).

properties

IUPAC Name

7-chloro-3,4-dihydro-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO/c10-7-3-1-6-2-4-9(12)11-8(6)5-7/h1,3,5H,2,4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBKUREOLTIMYPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=C1C=CC(=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30546805
Record name 7-Chloro-3,4-dihydroquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30546805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloro-3,4-dihydroquinolin-2(1H)-one

CAS RN

14548-50-6
Record name 7-Chloro-3,4-dihydroquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30546805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-chloro-1,2,3,4-tetrahydroquinolin-2-one
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of the product from step (i) (4.95 g) and 5% platinum on carbon (0.400 g) and a few drops of 2M hydrochloric acid in ethyl acetate (30 ml) was hydrogenated under a pressure of 3 bar. The catalyst was removed by filtration through celite and the filtrate was evaporated under reduced pressure to a brown solid, which was triturated with diethyl ether to give a pink solid. Yield 1.28 g
Quantity
4.95 g
Type
reactant
Reaction Step One
Quantity
0.4 g
Type
catalyst
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0 (± 1) mol
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catalyst
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30 mL
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solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 5-chloro-2-iodoaniline (14.0 g, 0.0552 mol) in dimethyl sulphoxide, ethyl acrylate (30.38 mL, 0.276 mol) and n-tributyltinhydride (22.3 mL, 0.0828 mol), AIBN (3.6 g, 0.022 mol) was added at room temperature. The reaction mixture was heated to 120° C. and stirred for 16 h. The reaction mixture was cooled to room temperature; the reaction mixture was diluted with water. The aqueous phase was extracted with ethyl acetate (3×500 mL), the combined organic layer was washed with cold water, saturated aqueous sodium chloride solution and dried over sodium sulphate, the solvent was evaporated under vacuum and the residue was purified with silica gel (60-120 mesh) silica gel column chromatography by 0-20% ethyl acetate in hexane to afford the title compound. 1H NMR (400 MHz, DMSO-d6) δ 10.13 (s, 1H), 7.17-7.15 (d, J=7.6 Hz, 1H), 6.93-6.91 (d, J=8.0 Hz, 1H), 6.85 (s, 1H), 2.85-2.81 (t, J=7.2 Hz, 2H), 2.44-2.41 (t, J=8 Hz, 2H); MS (M+1): 181.9.
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
30.38 mL
Type
reactant
Reaction Step One
[Compound]
Name
n-tributyltinhydride
Quantity
22.3 mL
Type
reactant
Reaction Step One
Name
Quantity
3.6 g
Type
reactant
Reaction Step One
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0 (± 1) mol
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solvent
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0 (± 1) mol
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